![molecular formula C10H12N2O3S B1417509 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol CAS No. 68287-29-6](/img/structure/B1417509.png)
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol
Overview
Description
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol (DOBT) is an organic compound that has a wide range of applications in scientific research. It has been used in a variety of biochemical and physiological experiments, and has been found to have a number of advantages and limitations.
Scientific Research Applications
Pharmaceutical Research
Benzothiazole derivatives have been extensively studied for their pharmacological importance. They are known for their potent and significant activities, making them valuable in experimental drug design . The compound could be explored for its potential as a therapeutic agent in treating various diseases.
Agricultural Chemistry
Research has shown that benzothiazole compounds can be used in the discovery of new agrochemicals. They exhibit antibacterial, fungicidal, and antiviral properties, which could be beneficial for developing herbicides and insecticides .
Material Science
Due to their unique properties, benzothiazole derivatives are used in the creation of fluorescence materials and electroluminescent devices. This compound could contribute to advancements in imaging reagents and the development of new materials .
Biological Applications
Benzothiazole derivatives have been recognized for their biological applications, including anticancer, antibacterial, antifungal, anti-inflammatory, and antioxidant activities . This suggests that the compound could be valuable in biological research and therapy development.
Synthetic Chemistry
The versatility of benzothiazole derivatives makes them an essential component in synthetic chemistry. They serve as building blocks for various synthetic pathways, which could include diazo-coupling, Knoevenagel condensation, and multicomponent reactions .
Antibacterial Research
Recent studies have focused on the antibacterial potential of benzothiazole derivatives. The synthesis, structure-activity relationship (SAR), and mechanism of action studies suggest that this compound could play a role in developing new antibacterial agents .
Mechanism of Action
Target of Action
The primary target of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol is the Kv1.3 ion channel . Kv1.3 is a voltage-gated potassium channel that plays a crucial role in the regulation of the membrane potential and the excitability of cells.
Mode of Action
3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol: interacts with its target, the Kv1.3 ion channel, by binding to it and inhibiting its function . This inhibition results in changes to the membrane potential and the excitability of the cells.
Biochemical Pathways
The inhibition of the Kv1.3 ion channel by 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol affects the potassium ion flow across the cell membrane . This disruption can lead to downstream effects on various biochemical pathways, particularly those involved in cell signaling and neurotransmission.
Result of Action
The molecular and cellular effects of 3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol ’s action are primarily related to its inhibition of the Kv1.3 ion channel . By inhibiting this channel, the compound disrupts the normal flow of potassium ions, which can affect various cellular processes, including cell signaling and neurotransmission.
properties
IUPAC Name |
3-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-7-3-6-11-10-8-4-1-2-5-9(8)16(14,15)12-10/h1-2,4-5,13H,3,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQCCRYWDLSLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NCCCO)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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